

Technical Guide: Synthesis of 5-Aminothiazole-2-thiol

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Compound of Interest

Compound Name: 5-Aminothiazole-2-thiol

CAS No.: 6294-51-5

Cat. No.: B1608562

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Part 1: Strategic Analysis & Retrosynthesis

The Regioisomer Challenge

In thiazole chemistry, the positions of the amino (-NH₂) and thiol (-SH) groups dictate the synthetic precursor.

- Target A: **5-Aminothiazole-2-thiol** (The named target)^{[1][2][3]}
 - Core Structure: Thiazole ring with -SH at C2 and -NH₂ at C5.
 - Precursors:
 - Aminonitrile + Carbon Disulfide (
 -)^{[4][5][6]}
 - Mechanism:^{[3][6][7][8][9]} Cook-Heilbron Cyclization.
- Target B: **2-Aminothiazole-5-thiol** (The "Thiourea" Product)^[1]
 - Core Structure: Thiazole ring with -NH₂ at C2 and -SH at C5.
 - Precursors: Thiourea +

-Halo ketone

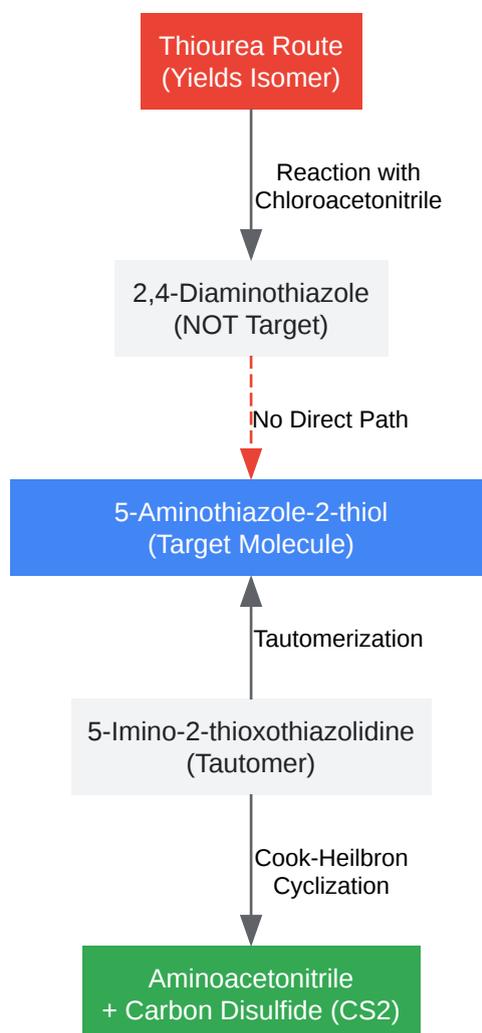
2-Aminothiazole

Electrophilic Sulfuration.

- o Mechanism:[\[3\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#) Hantzsch Cyclization followed by Thiocyanation.

Decision: This guide prioritizes the synthesis of Target A (**5-Aminothiazole-2-thiol**) as requested by the IUPAC name, but includes a comparative pathway for Target B to validate the use of thiourea.

Retrosynthetic Diagram (DOT)



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Figure 1: Retrosynthetic logic demonstrating why the Carbon Disulfide route is selected over Thiourea for the specific 5-amino-2-thiol target.

Part 2: The Cook-Heilbron Protocol (Authoritative Route)

This protocol is the industry standard for synthesizing **5-aminothiazole-2-thiol** derivatives, often used as intermediates for cephalosporins and penems.

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the primary amine of aminoacetonitrile on carbon disulfide, forming a dithiocarbamic acid intermediate. This intermediate undergoes intramolecular cyclization onto the nitrile carbon, followed by tautomerization.

Experimental Workflow

Reagents:

- Aminoacetonitrile Hydrochloride ()
- Carbon Disulfide ()
- Sodium Methoxide (NaOMe) or Potassium Hydroxide (KOH)
- Solvent: Methanol (anhydrous) or Ethanol
- Atmosphere: Nitrogen or Argon (Thiol is oxidation-sensitive)

Step-by-Step Methodology:

- Preparation of Base Solution:
 - In a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve 1.0 equivalent of Sodium Methoxide in anhydrous Methanol.

- Expert Insight: Use freshly prepared NaOMe from Na metal to ensure moisture-free conditions, as water can hydrolyze the nitrile.
- Formation of Free Amine:
 - Cool the solution to 0°C.
 - Add 1.0 equivalent of Aminoacetonitrile Hydrochloride portion-wise.^[10] Stir for 30 minutes to generate the free amine base.
 - Check: Ensure the hydrochloride salt is fully neutralized.
- Addition of Carbon Disulfide:
 - Add 1.1 equivalents of Carbon Disulfide () dropwise while maintaining the temperature below 10°C.
 - Observation: The solution will turn yellow/orange, indicating the formation of the dithiocarbamate salt.
- Cyclization:
 - Allow the mixture to warm to room temperature (25°C) and stir for 2 hours.
 - Heat the mixture to mild reflux (60°C) for 4–6 hours.
 - Mechanism Check: The sulfur nucleophile attacks the nitrile carbon (), closing the 5-membered ring.
- Isolation & Purification:
 - Concentrate the solvent under reduced pressure.^{[11][12]}
 - Acidify the residue carefully with 2M HCl to pH 4–5 to protonate the thiol/amine.
 - Precipitation: The product, **5-aminothiazole-2-thiol**, typically precipitates as a yellow solid.

- Recrystallize from Ethanol/Water (1:1).

Data & Validation

Parameter	Specification	Notes
Yield	65–75%	Yield drops if moisture is present (nitrile hydrolysis).
Appearance	Yellow crystalline solid	Oxidizes to disulfide (darker) if exposed to air.
Melting Point	>200°C (dec.) [13]	Decomposes upon melting.
¹ H NMR (DMSO-d ₆)	6.3 (s, 1H, C4-H)	Broad signals for -NH ₂ and -SH due to exchange.
Stability	Moderate	Store under inert gas at -20°C.

Part 3: The Thiourea Route (Isomer Synthesis)

If your research specifically requires starting from Thiourea, you are likely targeting the 2-aminothiazole scaffold, which can be functionalized to introduce a thiol group. This yields 2-amino-5-mercaptothiazole (an isomer of the title compound).[\[14\]](#)

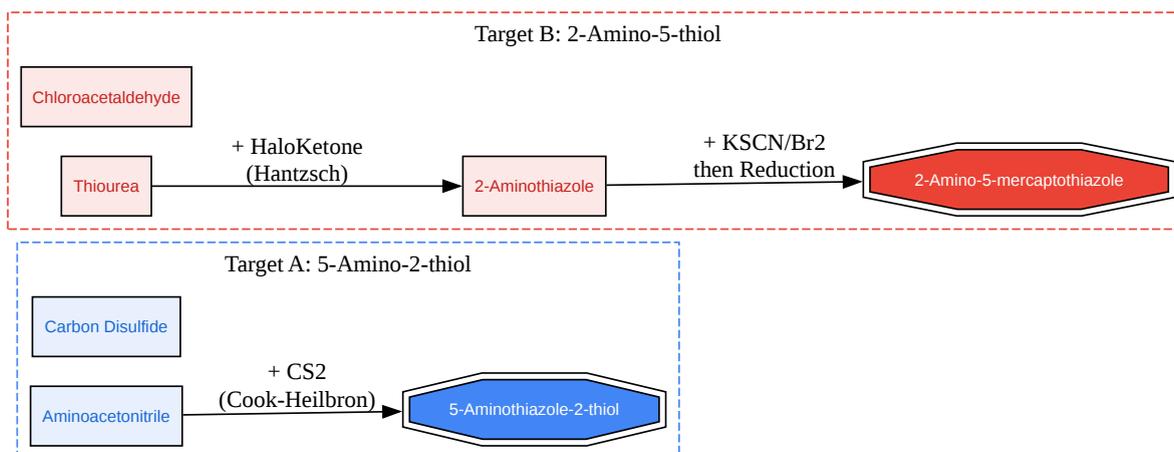
Protocol: Synthesis of 2-Amino-5-mercaptothiazole[\[6\]](#) [\[15\]](#)[\[16\]](#)

Core Reaction (Hantzsch + Thiocyanation):

- Hantzsch Cyclization:
 - React Thiourea + Chloroacetaldehyde (or -halo ketone)
2-Aminothiazole.
 - Conditions: Reflux in Ethanol for 2 hours.
- C5-Functionalization (Thiocyanation):

- React 2-Aminothiazole + KSCN + Bromine (in Acetic Acid).
- Product: 2-Amino-5-thiocyanatothiazole.[6]
- Reduction to Thiol:
 - Hydrolyze/Reduce the thiocyanate (-SCN) using or alkaline hydrolysis.
 - Product: 2-Amino-5-mercaptothiazole.[15]

Comparison of Pathways (DOT)



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Figure 2: Distinct synthetic pathways for the two aminothiazole-thiol isomers.

Part 4: Safety & Compliance

- Carbon Disulfide (

): Extremely flammable (flash point -30°C) and neurotoxic. Use only in a well-ventilated fume hood. Avoid using hot plates directly; use oil baths or heating mantles.

- Thiourea: Suspected carcinogen and goitrogen. Handle with gloves and dust mask.
- Aminonitriles: Precursors to cyanide. In acidic conditions, may release HCN gas. Ensure base trap is present on vacuum lines.
- Waste Disposal: All sulfur-containing waste (thiols, thiourea) must be segregated into specific "Sulfur Waste" containers and treated with bleach (hypochlorite) to oxidize thiols/sulfides before disposal if required by local EHS protocols.

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